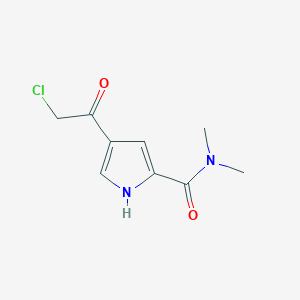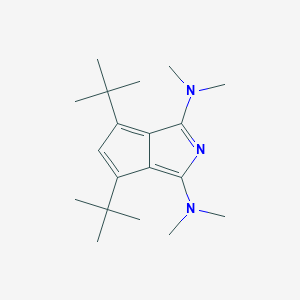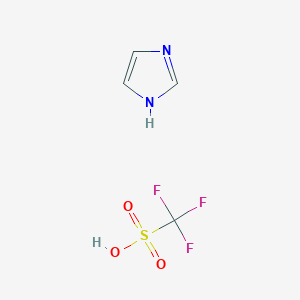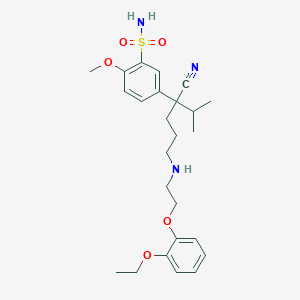
5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide inhibits a specific protein kinase known as mitogen-activated protein kinase kinase 4 (MKK4). This protein kinase is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting MKK4, this compound can disrupt the signaling pathways that lead to the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide have been extensively studied. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide is its potency as an inhibitor of MKK4. This makes it a valuable tool for studying the role of this protein kinase in various cellular processes. However, one of the limitations of this compound is its specificity. It only inhibits MKK4 and not other protein kinases, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide. One potential direction is the development of more potent and specific inhibitors of MKK4. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. Additionally, the role of MKK4 in various cellular processes should be further studied to gain a better understanding of its physiological and pathological functions.
Méthodes De Synthèse
The synthesis of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide involves several steps. The first step involves the reaction of 2-methoxybenzenesulfonyl chloride with 1-amino-2-propanol to obtain 2-methoxybenzenesulfonamide. The second step involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with 1-cyano-4-isopropyl-1-butene to obtain 1-cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutane. The final step involves the reaction of 1-cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutane with 2-methoxybenzenesulfonamide to obtain 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide.
Applications De Recherche Scientifique
5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific protein kinase, which is involved in the regulation of various cellular processes. This compound has shown promising results in the treatment of various diseases, including cancer, inflammatory diseases, and autoimmune disorders.
Propriétés
Numéro CAS |
125153-59-5 |
|---|---|
Formule moléculaire |
C25H35N3O5S |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
5-[3-cyano-6-[2-(2-ethoxyphenoxy)ethylamino]-2-methylhexan-3-yl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C25H35N3O5S/c1-5-32-21-9-6-7-10-22(21)33-16-15-28-14-8-13-25(18-26,19(2)3)20-11-12-23(31-4)24(17-20)34(27,29)30/h6-7,9-12,17,19,28H,5,8,13-16H2,1-4H3,(H2,27,29,30) |
Clé InChI |
OALWONWDRJKTCS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNCCCC(C#N)(C2=CC(=C(C=C2)OC)S(=O)(=O)N)C(C)C |
SMILES canonique |
CCOC1=CC=CC=C1OCCNCCCC(C#N)(C2=CC(=C(C=C2)OC)S(=O)(=O)N)C(C)C |
Synonymes |
5-(1-cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide 5-DEMBS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
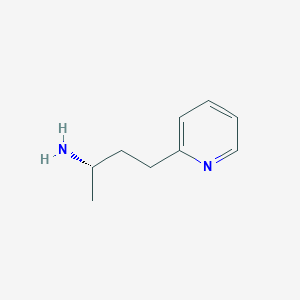
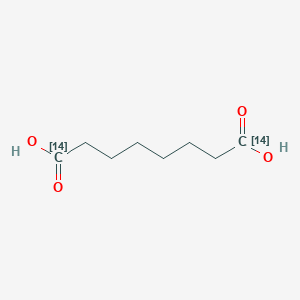

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

